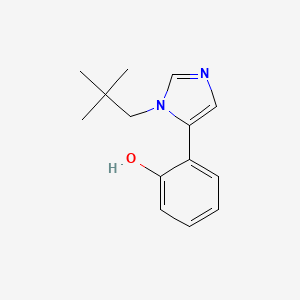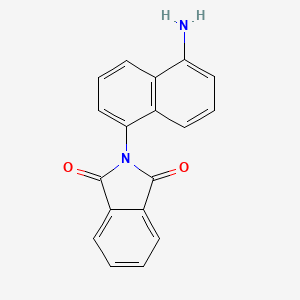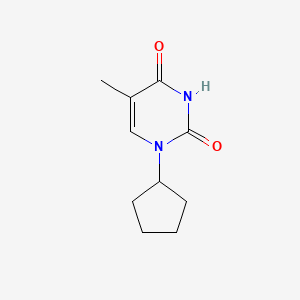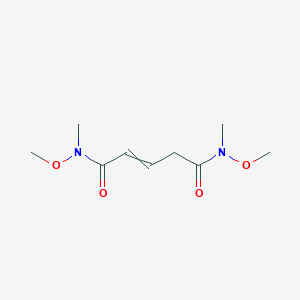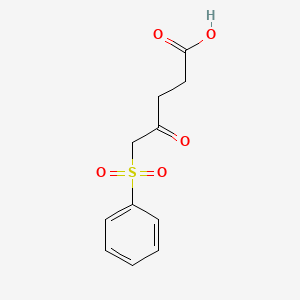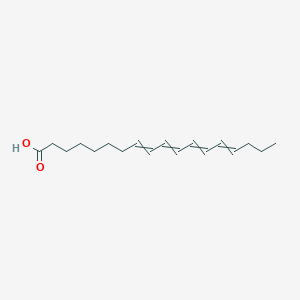
4,5-Diiodooct-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diiodooct-4-ene is an organic compound characterized by the presence of two iodine atoms attached to the fourth and fifth carbon atoms of an octene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diiodooct-4-ene typically involves the halogenation of oct-4-ene. One common method is the addition of iodine to oct-4-ene in the presence of a catalyst such as silver nitrate or a similar halogenation agent. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature. The reaction conditions must be carefully controlled to ensure the selective addition of iodine atoms at the desired positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where oct-4-ene is reacted with iodine in the presence of a catalyst under controlled temperature and pressure conditions. This method ensures high yield and purity of the product, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Diiodooct-4-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form oct-4-ene by removing the iodine atoms.
Oxidation Reactions: The double bond in the octene chain can be oxidized to form epoxides or other oxygen-containing compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone (Finkelstein reaction) or other nucleophiles like thiols and amines.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Major Products
Substitution: Products include various substituted octenes depending on the nucleophile used.
Reduction: The major product is oct-4-ene.
Oxidation: Products include epoxides or diols depending on the oxidizing agent and reaction conditions.
Wissenschaftliche Forschungsanwendungen
4,5-Diiodooct-4-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential use in the development of pharmaceuticals and biologically active compounds.
Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 4,5-Diiodooct-4-ene in chemical reactions involves the reactivity of the iodine atoms and the double bond in the octene chain. The iodine atoms can participate in electrophilic addition and substitution reactions, while the double bond can undergo various transformations such as oxidation and reduction. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dibromooct-4-ene: Similar structure but with bromine atoms instead of iodine.
4,5-Dichlorooct-4-ene: Contains chlorine atoms instead of iodine.
4,5-Difluorooct-4-ene: Contains fluorine atoms instead of iodine.
Uniqueness
4,5-Diiodooct-4-ene is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This gives the compound distinct reactivity and properties, making it valuable in specific applications where other halogenated compounds may not be suitable.
Eigenschaften
CAS-Nummer |
124471-41-6 |
|---|---|
Molekularformel |
C8H14I2 |
Molekulargewicht |
364.01 g/mol |
IUPAC-Name |
4,5-diiodooct-4-ene |
InChI |
InChI=1S/C8H14I2/c1-3-5-7(9)8(10)6-4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
OTQUMIYBWVXKHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=C(CCC)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


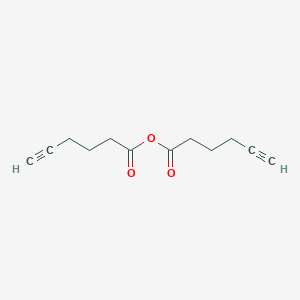
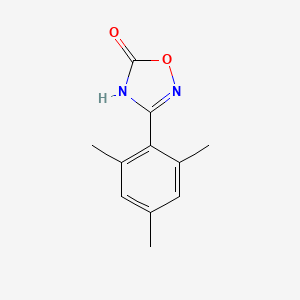

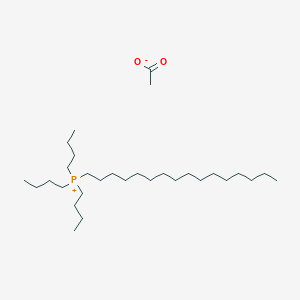
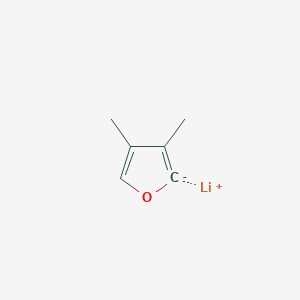
![3-(Benzylcarbamoyl)-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14289459.png)


